Ethyl 3-chloro-6-(trifluoromethyl)picolinate
Description
Ethyl 3-chloro-6-(trifluoromethyl)picolinate is a substituted picolinate ester featuring a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. Such compounds are intermediates in agrochemical and pharmaceutical synthesis, where substituent positions critically influence reactivity and biological activity.
Properties
IUPAC Name |
ethyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQBTMXRTLNPGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Trifluoromethylation
- Starting Material: Picolinic acid derivatives with or without pre-installed trifluoromethyl groups.
- Chlorination: Achieved using chlorine sources such as molecular chlorine, N-chlorosuccinimide, or other chlorinating agents under controlled conditions. Catalysts like iron or aluminum chloride may be employed to facilitate electrophilic aromatic substitution.
Trifluoromethyl Introduction: The trifluoromethyl group can be introduced via:
- Direct electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent.
- Use of trifluoromethyl-substituted pyridine precursors.
Metallation and Carbonate Ester Formation (Based on Patent WO2018116139)
A key advanced method involves metallation of halogenated picoline intermediates followed by reaction with electrophilic carbonates to form the ester:
- Metallation: Treatment of a halogenated picoline compound (e.g., 3-chloro-6-(trifluoromethyl)picoline) with organomagnesium-lithium reagents such as TMPMgCl·LiCl in aprotic solvents (DMSO, DMF, toluene, or THF) at low temperatures (-50°C to 50°C) generates a metallated intermediate in situ.
- Electrophilic Carbonate Reaction: The metallated intermediate is then reacted with electrophiles like diethyl carbonate or ethyl chloroformate to yield the ethyl ester derivative.
This method avoids the use of toxic reagents and provides good yields of the ethyl picolinate ester.
Esterification
- Conventional Esterification: The carboxylic acid group of 3-chloro-6-(trifluoromethyl)picolinic acid is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.
- Alternative Methods: Use of ethyl chloroformate or other activated carbonate reagents to directly form the ethyl ester under milder conditions.
| Step | Reagents/Conditions | Solvents | Temperature | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Metallation | TMPMgCl·LiCl, TMPLi, or dicyclohexylamine-MgCl·LiCl | DMSO, DMF, THF | -50°C to 50°C | 56-68 (for related esters) | In situ metallation critical for success |
| Electrophilic Carbonate Reaction | Diethyl carbonate or ethyl chloroformate | Aprotic solvents | Room temp to 50°C | 56-68 | Direct formation of ethyl ester |
| Chlorination | Cl2, N-chlorosuccinimide, FeCl3 catalyst | Organic solvents | Ambient to reflux | Variable | Selective chlorination at 3-position |
| Esterification | Ethanol, H2SO4 or HCl catalyst | Ethanol | Reflux | High | Conventional Fischer esterification |
- The metallation-electrophilic carbonate approach reported in patent WO2018116139 demonstrates an efficient route to ethyl picolinate esters bearing halogen and trifluoromethyl substituents with yields around 56-68%.
- Use of TMPMgCl·LiCl as a base provides better regioselectivity and milder reaction conditions compared to classical organolithium reagents.
- Aprotic solvents such as DMSO and THF facilitate the metallation step and stabilize intermediates.
- Direct chlorination methods require careful control to avoid polysubstitution or over-chlorination; catalysts like FeCl3 improve selectivity.
- Esterification via ethyl chloroformate offers a milder alternative to acid-catalyzed Fischer esterification, reducing side reactions and improving purity.
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Metallation + Electrophilic Carbonate | TMPMgCl·LiCl, diethyl carbonate/ethyl chloroformate | Mild conditions, regioselective | Requires low temperature control | 56-68 |
| Direct Chlorination + Esterification | Cl2 or NCS, ethanol, acid catalyst | Straightforward, widely used | Possible over-chlorination | Variable (high for esterification) |
| Esterification (Fischer) | Ethanol, H2SO4 or HCl | Simple, scalable | Harsh acidic conditions | High |
Chemical Reactions Analysis
Ethyl 3-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Reduction: The compound can undergo reduction reactions to remove the chlorine or trifluoromethyl groups under specific conditions.
Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 3-chloro-6-(trifluoromethyl)picolinate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its reactivity and ability to form stable complexes with enzymes or receptors. This interaction can inhibit or modify the activity of these targets, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Effects
Ethyl 6-Chloro-3-(Trifluoromethyl)Picolinate (CAS 1805125-85-2)
- Structure : Chlorine at position 6, -CF₃ at position 3.
- Molecular Weight : 253.61 g/mol.
- Key Differences : The reversed substituent positions alter electronic properties. The -CF₃ group is a stronger electron-withdrawing group than chlorine, and its placement at position 3 may enhance electrophilic substitution reactions compared to position 6 .
Ethyl 3-Chloro-4-(Trifluoromethyl)Picolinate (CAS 1198475-44-3)
Functional Group Variations
Ethyl 6-(Trifluoromethyl)Picolinate (E1433-250MG)
- Structure : Lacks chlorine; only -CF₃ at position 6.
Ethyl 6-Chloro-3-Fluoropicolinate (CAS 1214363-79-7)
Ester Group Modifications
Methyl 6-Chloro-3-(Trifluoromethyl)Picolinate
Heterocyclic Analogs
Ethyl 3-Chloro-6-(Trifluoromethyl)Quinoxaline-2-Carboxylate (CAS 194423-80-8)
Data Table: Key Properties of Comparable Compounds
*Calculated based on molecular formula.
Research Implications and Trends
- Agrochemical Applications : The -CF₃ group enhances resistance to metabolic degradation, making 3,6-substituted picolinates potent herbicide intermediates .
- Positional Isomerism : Substitutent placement (e.g., 3,6 vs. 3,4) significantly alters electronic effects, as seen in reduced reactivity for 3,4-substituted analogs due to steric clashes .
- Ester Group Optimization : Methyl esters (e.g., ) offer cost advantages in synthesis but may compromise bioavailability compared to ethyl esters .
Biological Activity
Ethyl 3-chloro-6-(trifluoromethyl)picolinate (Et-TF-pic) is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and is characterized by:
- A pyridine ring structure.
- A trifluoromethyl group at the sixth position, enhancing lipophilicity and metabolic stability.
- A chloro group at the third position, which may influence its biological interactions.
The presence of these functional groups contributes to its potential as a bioactive compound, particularly in modulating enzyme activity and receptor interactions.
Research indicates that Et-TF-pic can interact with various molecular targets, including enzymes involved in metabolic pathways. The trifluoromethyl moiety enhances binding affinity and selectivity towards specific targets, potentially leading to increased potency against certain biological processes. Notably, it has been investigated for its role as an inhibitor of:
- Isocitrate dehydrogenase (IDH) : Involved in cellular metabolism and cancer progression.
- Interleukin-1 Receptor Associated Kinase 4 (IRAK4) : Plays a role in inflammatory responses.
These interactions suggest that Et-TF-pic may have therapeutic implications in treating cancers and inflammatory diseases .
Enzyme Modulation
Studies have demonstrated that Et-TF-pic can modulate the activity of various enzymes, which is crucial for its potential therapeutic applications. For instance, the compound's ability to inhibit IDH could be beneficial in targeting metabolic pathways altered in cancer cells. Further investigations are needed to elucidate the specific binding interactions between Et-TF-pic and these enzymes .
Toxicity Studies
Preliminary toxicity assessments have indicated that while Et-TF-pic exhibits promising biological activity, it is essential to evaluate its safety profile. Toxicity studies using model organisms like zebrafish embryos have shown varying degrees of toxicity, necessitating further research to determine safe dosage levels for therapeutic use .
Case Studies
-
Inhibition of Cancer Cell Growth :
- A study explored the effects of Et-TF-pic on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to interfere with metabolic pathways essential for tumor growth .
- Anti-inflammatory Potential :
-
Agrochemical Applications :
- Research has also highlighted the herbicidal properties of structurally similar compounds, indicating that Et-TF-pic may exhibit similar effects by disrupting normal plant growth processes through auxin receptor interference .
Table 1: Summary of Biological Activities
Table 2: Toxicity Assessment Results
Q & A
Q. Q1. What are the optimal synthetic routes for Ethyl 3-chloro-6-(trifluoromethyl)picolinate, and how can reaction yields be improved?
Methodological Answer: Synthesis often involves nucleophilic substitution or cross-coupling reactions. For example, analogous picolinate esters are synthesized via Suzuki-Miyaura coupling using boronic acids and palladium catalysts, followed by esterification . To improve yields:
Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- LCMS/HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.1% TFA in H₂O/MeCN) for retention time consistency (e.g., 1.26 minutes under SMD-TFA05 conditions) .
- NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃, DMSO-d₆) to confirm substitution patterns, with attention to trifluoromethyl (δ ~110-120 ppm in ¹³C) and ester carbonyl (δ ~165-170 ppm) .
- Elemental Analysis : Verify purity (>95%) and halogen content (Cl, F) .
Advanced Research Questions
Q. Q3. How do structural modifications (e.g., substituent position, halogen replacement) influence the compound’s biological activity?
Methodological Answer:
- Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or CF₃ with CH₃) and test in bioassays (e.g., antimicrobial or enzyme inhibition). For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, while chloro substituents affect steric interactions .
- Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase inhibitors). Compare with experimental IC₅₀ values to validate models .
Q. Q4. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%). Use reference inhibitors (e.g., LY2784544 for kinase assays) as internal controls .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls. Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to identify outliers .
- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives) to identify trends in substituent effects .
Q. Q5. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, byproducts)?
Methodological Answer:
- Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., trifluoromethylation). Use packed-bed reactors with immobilized catalysts to reduce Pd leaching .
- Byproduct Analysis : Identify impurities via HRMS and NMR. For example, ethyl ester hydrolysis to carboxylic acid derivatives can occur under acidic conditions; mitigate by using dry solvents and molecular sieves .
Mechanistic and Theoretical Questions
Q. Q6. What is the mechanistic role of the trifluoromethyl group in stabilizing the compound under physiological conditions?
Methodological Answer:
- Metabolic Stability Studies : Incubate the compound with liver microsomes and analyze metabolites via LCMS. The CF₃ group resists oxidative metabolism due to strong C-F bonds, extending half-life .
- Computational Studies : Calculate electron-withdrawing effects (Hammett σ constants) to predict reactivity. The CF₃ group reduces electron density at the pyridine ring, altering interaction with target proteins .
Q. Q7. How can computational methods predict the compound’s reactivity in novel reactions (e.g., photolysis, radical reactions)?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. For example, predict C-Cl bond cleavage under UV light using TD-DFT with B3LYP/6-31G(d) basis sets .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The Cl atom at position 3 is electrophilic, making it prone to substitution .
Data Interpretation and Reproducibility
Q. Q8. How should researchers address batch-to-batch variability in spectroscopic data (e.g., NMR shifts)?
Methodological Answer:
Q. Q9. What protocols ensure reproducibility in biological activity studies?
Methodological Answer:
- Cell Line Authentication : Use STR profiling for mammalian cells. For microbial assays, verify strain viability via plating and antibiotic resistance markers .
- Open Data Practices : Share raw data (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo or Figshare. Provide detailed Supplementary Information for synthesis steps .
Emerging Applications
Q. Q10. What novel applications (e.g., photopharmacology, prodrug design) are enabled by this compound’s photolabile or enzyme-labile groups?
Methodological Answer:
- Prodrug Activation : Design esters hydrolyzable by specific enzymes (e.g., carboxylesterases). Test activation kinetics using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
- Photoaffinity Labeling : Incorporate diazirine or benzophenone moieties for target identification. Irradiate at 365 nm and analyze crosslinked proteins via SDS-PAGE/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
